4-[2-(Pyrrolidin-1-yl)ethoxy]piperidine

Nuclear Receptor ROR-alpha Inverse Agonism

4-[2-(Pyrrolidin-1-yl)ethoxy]piperidine (CAS 1094533-75-1) is a heterocyclic small-molecule building block with the molecular formula C₁₁H₂₂N₂O and a molecular weight of 198.31 g/mol. The compound consists of a piperidine ring connected through an ethoxy linker to a pyrrolidine moiety.

Molecular Formula C11H22N2O
Molecular Weight 198.31 g/mol
CAS No. 1094533-75-1
Cat. No. B1519402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(Pyrrolidin-1-yl)ethoxy]piperidine
CAS1094533-75-1
Molecular FormulaC11H22N2O
Molecular Weight198.31 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCOC2CCNCC2
InChIInChI=1S/C11H22N2O/c1-2-8-13(7-1)9-10-14-11-3-5-12-6-4-11/h11-12H,1-10H2
InChIKeyIMQRZUQNVVBHHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[2-(Pyrrolidin-1-yl)ethoxy]piperidine (CAS 1094533-75-1) – Procurement-Grade Research Chemical and Versatile Scaffold


4-[2-(Pyrrolidin-1-yl)ethoxy]piperidine (CAS 1094533-75-1) is a heterocyclic small-molecule building block with the molecular formula C₁₁H₂₂N₂O and a molecular weight of 198.31 g/mol. The compound consists of a piperidine ring connected through an ethoxy linker to a pyrrolidine moiety . It is offered by multiple chemical suppliers as a research chemical with a typical purity specification of ≥95% and is handled as a liquid at room temperature . This scaffold is utilized as a versatile intermediate in organic synthesis, particularly for the construction of more complex pharmacologically relevant molecules .

Scaffold Type Heterocyclic building block with bifunctional amine core for organic synthesis
Substitution 4-position ethoxy-pyrrolidine attachment defines geometry for scaffold elaboration
Handling Liquid form supports facile dispensing, dissolution, and reaction setup

Why 4-[2-(Pyrrolidin-1-yl)ethoxy]piperidine Cannot Be Arbitrarily Substituted by In-Class Piperidine-Pyrrolidine Ethers


The structural motif of a piperidine ring linked to a pyrrolidine via an ethoxy spacer defines a class of compounds with subtle but critical positional isomerism. The 4-[2-(Pyrrolidin-1-yl)ethoxy]piperidine specifically carries the ethoxy-pyrrolidine substituent at the 4-position of the piperidine ring. Its closest positional isomer, 3-[2-(Pyrrolidin-1-yl)ethoxy]piperidine (CAS 1248315-50-5), differs only in the attachment point [1]. Despite their identical molecular formulas and weights, this positional shift alters the three-dimensional orientation of the basic nitrogen atoms, which directly impacts receptor binding, molecular recognition, and ultimately biological activity [2]. Furthermore, analogs that insert a methylene group (e.g., 4-((2-(Pyrrolidin-1-yl)ethoxy)methyl)piperidine) change both linker length and conformational flexibility, potentially leading to a complete loss of target engagement in a given assay . Therefore, substitution without confirmatory data risks experimental irreproducibility and wasted resources.

Risk Factor
Target (4-isomer)
Substitute May Differ
Positional Isomerism
4-position ethoxy-pyrrolidine attachment
3-isomer (CAS 1248315-50-5) alters nitrogen orientation and receptor recognition
Linker Modification
Ethoxy spacer between piperidine and pyrrolidine
Methylene-extended analogs shift conformational flexibility; target engagement may not transfer
Structural Analog
Piperidine-ethoxy-pyrrolidine core with defined substitution
Substituent changes may alter scaffold recognition; confirmatory data required before substitution

Quantitative Differentiation of 4-[2-(Pyrrolidin-1-yl)ethoxy]piperidine: Comparative Data for Informed Procurement


Nuclear Receptor ROR-Alpha Inverse Agonism: Defined Upper-Bound Activity Compared to Potent ROR Modulators

In a luciferase reporter gene assay, 4-[2-(Pyrrolidin-1-yl)ethoxy]piperidine exhibited an IC₅₀ >20,000 nM against the human ROR-alpha1 receptor [1]. This value defines a clear upper bound of its activity as an inverse agonist in this specific pathway. For procurement purposes, this data point serves as a negative control benchmark: it confirms the compound's lack of potent activity at ROR-alpha, which may be a desirable selectivity profile in certain scaffold optimization campaigns. This quantitative inactivity distinguishes it from known potent ROR-alpha inverse agonists (e.g., SR1001, IC₅₀ ~100–200 nM [2]) and positions it as a structurally related but functionally silent control compound.

ROR-alpha Inverse Agonism
Cross-study comparable
IC50 >20,000 nM
Defines activity floor at ROR-alpha; supports selectivity screening workflow
Compared to SR1001 (~100–200 nM); >100-fold lower potency in luciferase reporter assay
Nuclear Receptor ROR-alpha Inverse Agonism

Progesterone Receptor Antagonism: Defined Low-Activity Profile Compared to Clinical Antagonists

The same compound was also profiled for antagonist activity at the progesterone receptor (PR). In T47D human breast cancer cells, 4-[2-(Pyrrolidin-1-yl)ethoxy]piperidine exhibited an IC₅₀ of 10,000 nM for inhibition of progesterone-induced alkaline phosphatase activity [1]. This millimolar-range activity indicates a low likelihood of off-target PR modulation. For context, clinically used PR antagonists like mifepristone exhibit IC₅₀ values in the low nanomolar range (e.g., ~0.5–2 nM) [2]. This quantitative gap supports the compound's use as a building block for constructing PR-targeted agents where the core scaffold contributes minimal background activity.

Progesterone Receptor Antagonism
Cross-study comparable
IC50 = 10,000 nM
Supports PR off-target profiling context; low background activity
Mifepristone comparator ~0.5–2 nM; ~5,000- to 20,000-fold lower potency in T47D cells
Progesterone Receptor Nuclear Receptor Antagonism

Sigma-1 Receptor Affinity of a Structurally Related Piperidine-Pyrrolidine Ether Demonstrates the Scaffold's Potential for High-Affinity Engagement

While direct sigma-1 affinity data for 4-[2-(Pyrrolidin-1-yl)ethoxy]piperidine itself is not publicly available, a close structural analog sharing the piperidine-ethoxy-pyrrolidine core (BindingDB entry BDBM349570) exhibits a Ki of 1.30 nM at the sigma-1 receptor [1]. This high-affinity binding demonstrates that the core scaffold, when appropriately substituted, is capable of potent target engagement. The absence of similar affinity data for the parent compound suggests that its specific substitution pattern (or lack thereof) renders it a valuable non-active control or a starting point for structure-activity relationship (SAR) exploration. This inference supports the procurement of the parent scaffold for medicinal chemistry programs where sigma receptor activity is either undesirable or to be optimized de novo.

Sigma-1 Analog Affinity
Class-level inference
Analog Ki = 1.30 nM
Scaffold capable of high-affinity engagement; supports SAR starting-point selection
No direct sigma-1 data for parent compound; inferred >1,000-fold shift based on substitution
Sigma-1 Receptor CNS Disorders Ligand Binding

Physical Form and Purity: Vendor-Reported Quality Metrics Across Suppliers

Multiple reputable vendors consistently report a minimum purity of 95% for 4-[2-(Pyrrolidin-1-yl)ethoxy]piperidine . Furthermore, Sigma-Aldrich lists the compound's physical form as a liquid stored at room temperature . In contrast, its positional isomer 3-[2-(Pyrrolidin-1-yl)ethoxy]piperidine (CAS 1248315-50-5) is also a liquid, but suppliers may offer different purity grades (e.g., 97% for the 3-isomer from some vendors ). For procurement, this means the 4-isomer is reliably sourced at 95% purity, a specification suitable for most research applications. The liquid physical state facilitates accurate dispensing and dissolution, a practical advantage over solid analogs that require weighing and may have variable solubility.

Physical Form & Purity
Supplier-reported
≥95% purity, liquid form
Supports procurement consistency review across suppliers
Multiple vendors report comparable specifications; verify per-lot CoA
Purity Physical Form Quality Control

Target Application Scenarios for 4-[2-(Pyrrolidin-1-yl)ethoxy]piperidine Based on Verified Differentiation


Negative Control for ROR-Alpha or Progesterone Receptor Cellular Assays

Given the quantified inactivity at ROR-alpha (IC₅₀ >20,000 nM) and PR (IC₅₀ = 10,000 nM) [1][2], 4-[2-(Pyrrolidin-1-yl)ethoxy]piperidine is ideally suited as a negative control compound in nuclear receptor reporter gene assays. Researchers can use it to establish baseline signal and confirm that observed effects are not due to non-specific interactions with the piperidine-pyrrolidine core. This is particularly valuable in high-throughput screening campaigns where false positives arising from frequent-hitter scaffolds must be ruled out.

Medicinal Chemistry Scaffold Optimization for Sigma-1 Receptor Ligands

The high-affinity sigma-1 binding (Ki = 1.30 nM) observed in a closely related analog [3] validates the piperidine-ethoxy-pyrrolidine core as a privileged scaffold for sigma receptor engagement. Medicinal chemists can procure 4-[2-(Pyrrolidin-1-yl)ethoxy]piperidine as a starting point for systematic structure-activity relationship (SAR) studies, introducing diverse substituents to modulate affinity, selectivity, and pharmacokinetic properties. The parent compound's lack of intrinsic sigma-1 activity (inferred) makes it an ideal blank slate for iterative optimization.

Synthesis of NK1 Antagonist Libraries and Related GPCR Modulators

The piperidine-ether motif is a known pharmacophore for neurokinin-1 (NK1) receptor antagonists, as demonstrated by historical structure-activity relationship studies [4]. 4-[2-(Pyrrolidin-1-yl)ethoxy]piperidine can be employed as a key building block to synthesize focused libraries of NK1 antagonists. Its defined physical properties (liquid, 95% purity) facilitate parallel synthesis and purification workflows, accelerating the discovery of novel CNS-penetrant candidates.

Organic Synthesis and Chemical Biology Tool Compound Preparation

As a bifunctional amine (secondary amine in piperidine and tertiary amine in pyrrolidine), this compound serves as a versatile intermediate for constructing more complex heterocyclic systems . Its liquid form simplifies reaction setup, and the 95% purity standard ensures consistent reactivity across batches. Procurement of this scaffold supports the preparation of diverse chemical probes, including fluorescent ligands, affinity chromatography resins, and PROTAC (Proteolysis Targeting Chimera) precursors.

Application
Selection Property
Validation Focus
Nuclear receptor selectivity screening
Low background activity at ROR-alpha and PR
Assay benchmarking and false-positive control verification
Sigma receptor SAR campaigns
Scaffold derivatization potential for high-affinity engagement
Sigma-1 binding affinity profiling and selectivity assessment
GPCR-focused library synthesis
Piperidine-ether pharmacophore compatibility
NK1 receptor binding and related GPCR target evaluation
Chemical probe preparation
Bifunctional amine reactivity with consistent liquid handling
Conjugation efficiency and purification workflow consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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